4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H10FN3O and a molecular weight of 219.22 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 5-fluoro-2-methoxyaniline with a suitable pyrimidine precursor under controlled conditions . One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its biological efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl}-3-[2
- 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . Its combination of a fluorine atom and a methoxy group enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H10FN3O |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10FN3O/c1-16-10-3-2-7(12)6-8(10)9-4-5-14-11(13)15-9/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
SXTWDWHGOPYHNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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